molecular formula C8H11N3O3S B13880941 2-(2-Methoxyphenyl)sulfonylguanidine

2-(2-Methoxyphenyl)sulfonylguanidine

Cat. No.: B13880941
M. Wt: 229.26 g/mol
InChI Key: YKUXPRROFOHHDO-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)sulfonylguanidine is a guanidine derivative characterized by a sulfonyl group (-SO₂-) linked to a 2-methoxyphenyl aromatic ring and a guanidine moiety. Guanidine derivatives are notable for their strong basicity and diverse biological activities, including enzyme inhibition and receptor modulation. The methoxy group at the ortho position of the phenyl ring introduces steric and electronic effects that influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

2-(2-methoxyphenyl)sulfonylguanidine

InChI

InChI=1S/C8H11N3O3S/c1-14-6-4-2-3-5-7(6)15(12,13)11-8(9)10/h2-5H,1H3,(H4,9,10,11)

InChI Key

YKUXPRROFOHHDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)sulfonylguanidine typically involves the reaction of sulfonamides with ureas. One common method is the direct condensation of sulfonamides and ureas in the presence of phosphoryl chloride under basic conditions. This method is known for its simplicity and efficiency, allowing the preparation of N-sulfonylguanidines at room temperature with good to excellent yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for the successful industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)sulfonylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized phenyl derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)sulfonylguanidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its sulfonylguanidine moiety is known to interact with various biological targets.

    Medicine: Research into its potential therapeutic applications is ongoing. It may have potential as a drug candidate for certain diseases due to its biological activity.

    Industry: The compound is used in the development of new materials and catalysts. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)sulfonylguanidine involves its interaction with specific molecular targets. The sulfonylguanidine moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The methoxy group on the phenyl ring can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and guanidine backbone significantly alter the compound’s properties. Key comparisons include:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
2-(2-Methoxyphenyl)sulfonylguanidine R₁ = OCH₃, R₂ = H ~289.3 (estimated) Not reported Expected: ν(SO₂) ~1343, 1131 cm⁻¹
Compound 14 () R₁ = Cl, R₂ = CH₂C₆H₃ClO₂ 487.8 245–250 ν(SO₂) 1343, 1131 cm⁻¹; δ 2.32 (CH₃)
2-[2-Chloro-5-(methylsulfanyl)phenyl]-... R₁ = Cl, R₂ = SMe 351.9 Not reported Double-bond stereo noted
2-[(2-Nitrophenyl)methylideneamino]guanidine R₁ = NO₂, R₂ = CH=N- 207.2 Not reported InChI: C8H9N5O2
  • Methoxy vs. Chloro Substituents : The methoxy group (electron-donating) enhances solubility in polar solvents compared to electron-withdrawing chloro substituents, as seen in Compound 13. The latter’s higher melting point (245–250°C vs. estimated lower for methoxy) reflects stronger intermolecular forces due to halogen interactions .
  • Methylsulfanyl vs.

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